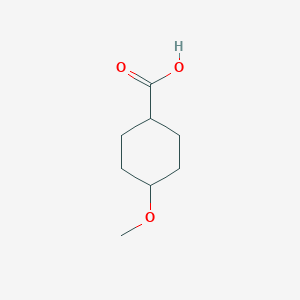

4-Methoxycyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKILSRYNRQGRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347396 | |

| Record name | 4-Methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-12-8 | |

| Record name | 4-Methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Methoxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of the cis and trans isomers of 4-Methoxycyclohexanecarboxylic acid. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of selective enzyme inhibitors. This document details its physicochemical properties, spectroscopic data, and potential therapeutic applications, supported by experimental protocols and pathway visualizations.

Molecular Structure and Physicochemical Properties

This compound (C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ) is a disubstituted cyclohexane derivative existing as two diastereomers: cis-4-Methoxycyclohexanecarboxylic acid and trans-4-Methoxycyclohexanecarboxylic acid. The spatial arrangement of the methoxy and carboxylic acid groups relative to the cyclohexane ring dictates the distinct physical and chemical properties of each isomer.

The IUPAC name for the mixture of isomers is 4-methoxycyclohexane-1-carboxylic acid. The cis isomer is systematically named rel-(1s,4s)-4-methoxycyclohexane-1-carboxylic acid, while the trans isomer is rel-(1r,4r)-4-methoxycyclohexane-1-carboxylic acid.[1]

Table 1: Physicochemical Properties of this compound Isomers

| Property | cis-4-Methoxycyclohexanecarboxylic Acid | trans-4-Methoxycyclohexanecarboxylic Acid | Mixture of Isomers |

| CAS Number | 73873-59-3[1] | Not available | 95233-12-8 |

| Molecular Formula | C₈H₁₄O₃[1] | C₈H₁₄O₃ | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol [1] | 158.19 g/mol | 158.19 g/mol |

| Appearance | Solid | Solid | Colorless to almost colorless clear liquid or solid[2] |

| Melting Point | Not available | 109-111 °C (for the related trans-4-methyl derivative)[3] | 55.5-58.5 °C |

| Boiling Point | Not available | Not available | 150-165 °C at 25 Torr |

| pKa (Predicted) | 4.68 ± 0.10 | 4.68 ± 0.10 | 4.68 ± 0.10 |

| Refractive Index (n20/D) | Not available | Not available | 1.4687 |

Spectroscopic Characterization

The differentiation and identification of the cis and trans isomers of this compound are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. Infrared (IR) spectroscopy and mass spectrometry provide further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the stereochemistry of the cyclohexane ring. In the chair conformation, axial and equatorial protons and carbons experience different magnetic environments, leading to distinct resonance frequencies. For the related 4-methylcyclohexanecarboxylic acid, spectral data is available and can be used for comparison.[4]

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

| Proton | cis Isomer (Predicted) | trans Isomer (Predicted) |

| -COOH | 12.0 - 12.5 (broad s) | 12.0 - 12.5 (broad s) |

| -OCH₃ | ~3.3 (s) | ~3.3 (s) |

| CH-COOH | ~2.4 (m) | ~2.2 (m) |

| CH-OCH₃ | ~3.2 (m) | ~3.1 (m) |

| Cyclohexane CH₂ | 1.2 - 2.2 (m) | 1.0 - 2.1 (m) |

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Carbon | cis Isomer (Predicted) | trans Isomer (Predicted) |

| C=O | ~178 | ~179 |

| CH-COOH | ~42 | ~43 |

| CH-OCH₃ | ~78 | ~79 |

| -OCH₃ | ~56 | ~56 |

| Cyclohexane C₂/C₆ | ~30 | ~32 |

| Cyclohexane C₃/C₅ | ~28 | ~29 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, for both isomers, will exhibit characteristic absorption bands for the carboxylic acid and ether functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |

| C-H (sp³) | 2950 - 2850 | Strong, sharp |

| C=O (Carboxylic Acid) | 1710 - 1680 | Very strong, sharp |

| C-O (Ether) | 1150 - 1085 | Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 158, followed by fragmentation patterns characteristic of cyclohexanecarboxylic acids and ethers. For the related 4-methylcyclohexanecarboxylic acid, prominent peaks are observed at m/z 55, 70, and 41.[4]

Synthesis of this compound Isomers

The stereoselective synthesis of the cis and trans isomers of this compound is crucial for their application in drug discovery and development. A common strategy involves the catalytic hydrogenation of p-methoxybenzoic acid (anisic acid), followed by separation of the resulting diastereomers.

Experimental Protocol: Catalytic Hydrogenation of p-Methoxybenzoic Acid

This protocol describes a general method for the synthesis of a mixture of cis- and trans-4-Methoxycyclohexanecarboxylic acid, which can be adapted from the synthesis of related cyclohexanecarboxylic acids.

Materials:

-

p-Methoxybenzoic acid (anisic acid)

-

Ruthenium on carbon (Ru/C) catalyst (5%)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

In a high-pressure autoclave, dissolve p-methoxybenzoic acid in an aqueous solution of sodium hydroxide.

-

Add the 5% Ru/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 15 bar) and heat to the reaction temperature (e.g., 100 °C) with vigorous stirring.

-

Maintain the reaction conditions for a specified time (e.g., 20 hours), monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 2 to precipitate the product.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-4-Methoxycyclohexanecarboxylic acid.

Isomer Separation: The separation of the cis and trans isomers can be achieved by fractional crystallization or column chromatography. The trans isomer is generally less soluble and may crystallize out preferentially from a suitable solvent system.

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

Derivatives of this compound have been investigated for their potential as selective inhibitors of phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. The catalytic activity of PDE1 is stimulated by calcium/calmodulin, linking Ca²⁺ and cyclic nucleotide signaling.

Inhibition of PDE1 leads to an increase in intracellular levels of cAMP and cGMP, which can modulate a wide range of cellular processes. This makes PDE1 a promising therapeutic target for various disorders, including those affecting the central nervous system, cardiovascular system, and inflammatory responses. Small molecule inhibitors of PDE1 have shown potential in preclinical studies for conditions such as neurodegenerative diseases and pulmonary fibrosis.

PDE1 Signaling Pathway

The inhibition of PDE1 by small molecules like derivatives of this compound can have significant downstream effects on cellular signaling. An increase in cAMP and cGMP levels can activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate a variety of downstream targets, leading to diverse physiological responses.

Caption: PDE1 signaling pathway and point of inhibition.

Conclusion

This compound, in its cis and trans isomeric forms, represents a versatile scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and spectroscopic characterization, which are essential for its synthesis and identification. The potential for derivatives of this compound to act as PDE1 inhibitors highlights its importance in drug discovery programs targeting a range of diseases. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers and scientists working in this field.

References

- 1. cis-4-Methoxycyclohexane-1-carboxylic acid 97% | CAS: 73873-59-3 | AChemBlock [achemblock.com]

- 2. Synthetic approaches and clinical application of representative small-molecule inhibitors of phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of highly potent phosphodiesterase-1 inhibitors by a combined-structure free energy perturbation approach - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Methoxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-methoxycyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document provides a comparative analysis of the core synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

Core Synthesis Pathways

The synthesis of this compound is principally achieved through two main routes:

-

Catalytic Hydrogenation of p-Anisic Acid (4-Methoxybenzoic Acid): This is the most direct and widely utilized method. It involves the reduction of the aromatic ring of p-anisic acid using a metal catalyst under a hydrogen atmosphere. This pathway is favored for its atom economy and the ready availability of the starting material.

-

Hydrolysis of Dimethyl 1,4-cyclohexanedicarboxylate: This route offers an alternative starting from a saturated cyclohexane ring. It requires a selective mono-hydrolysis of the diester to yield the desired mono-acid.

Pathway 1: Catalytic Hydrogenation of p-Anisic Acid

This pathway involves the saturation of the benzene ring of 4-methoxybenzoic acid to a cyclohexane ring. The choice of catalyst and reaction conditions is crucial in determining the overall yield and the stereoselectivity (cis/trans isomer ratio) of the product.

Logical Workflow for Catalytic Hydrogenation

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Experimental Protocol

A representative experimental protocol for the catalytic hydrogenation of p-anisic acid is detailed below. This protocol is based on established procedures for the hydrogenation of benzoic acid derivatives.[1]

Materials:

-

p-Anisic acid (4-methoxybenzoic acid)

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Solvent (e.g., 1,4-dioxane/water mixture[1], ethanol, or acetic acid)

-

Hydrogen gas (H₂)

-

Filter aid (e.g., Celite)

-

Sodium hydroxide (NaOH) solution (for extraction)

-

Hydrochloric acid (HCl) (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a high-pressure autoclave, a solution of p-anisic acid in the chosen solvent is prepared. The 5% Ru/C catalyst is then added to the solution. The amount of catalyst can range from 5 to 25% by weight of the starting material.[2][3]

-

Hydrogenation: The autoclave is sealed and purged with nitrogen, followed by hydrogen gas. The reaction mixture is stirred at a designated temperature (e.g., 100°C) and hydrogen pressure (e.g., 15 bar).[2][3] The reaction is monitored for the uptake of hydrogen.

-

Work-up: After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered through a pad of filter aid to remove the catalyst.

-

Extraction: The filtrate is concentrated under reduced pressure to remove the solvent. The residue is then dissolved in a sodium hydroxide solution and washed with an organic solvent to remove any non-acidic impurities.

-

Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified with hydrochloric acid to a pH of 2-3, leading to the precipitation of this compound. The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product, which is a mixture of cis and trans isomers, can be purified by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | p-Aminobenzoic Acid (analogue) | [2][3] |

| Catalyst | 5% Ru/C | [2][3] |

| Solvent | 10% NaOH in water | [2][3] |

| Temperature | 100 °C | [2][3] |

| Pressure | 15 bar H₂ | [2][3] |

| Yield (crude mixture of isomers) | ~70% | [3] |

| Cis:Trans Isomer Ratio | 1:4.6 | [2] |

Note: Data is for the analogous hydrogenation of p-aminobenzoic acid, which is expected to have similar reactivity.

Pathway 2: Hydrolysis of Dimethyl 1,4-cyclohexanedicarboxylate

This pathway provides an alternative route to a derivative of the target molecule, which can then be converted to this compound. The key step is the selective saponification of one of the two ester groups.

Reaction Pathway

Caption: Synthesis of 4-(methoxycarbonyl)cyclohexanecarboxylic acid.

Experimental Protocol

A detailed protocol for the mono-hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate is as follows.[4]

Materials:

-

Dimethyl cyclohexane-1,4-dicarboxylate

-

Barium hydroxide

-

80% aqueous methanol

-

Hexane

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction: Dimethyl cyclohexane-1,4-dicarboxylate is reacted with barium hydroxide in 80% aqueous methanol with stirring at 25 °C for 12 hours.[4]

-

Work-up: The reaction mixture is diluted with water and washed with hexane to remove unreacted starting material.[4]

-

Acidification and Extraction: The aqueous layer is acidified to pH 3 with 2M HCl solution and then extracted with ethyl acetate.[4]

-

Drying and Concentration: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

-

Purification: The crude product is purified by silica gel column chromatography to afford 4-(methoxycarbonyl)cyclohexanecarboxylic acid.[4]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Dimethyl cyclohexane-1,4-dicarboxylate (8 g, 40 mmol) | [4] |

| Reagent | Barium hydroxide (6.3 g, 20 mmol) | [4] |

| Solvent | 80% aqueous methanol (150 mL) | [4] |

| Reaction Time | 12 hours | [4] |

| Reaction Temperature | 25 °C | [4] |

| Yield | 43% (3.2 g) | [4] |

| Product | 4-(Methoxycarbonyl)cyclohexanecarboxylic acid | [4] |

Isomer Separation and Epimerization

The synthesis of this compound typically results in a mixture of cis and trans isomers. The separation of these isomers can be achieved by techniques such as fractional crystallization or chromatography.

Furthermore, it is possible to enrich the thermodynamically more stable trans isomer through epimerization. This process often involves heating the isomer mixture with a strong base, such as potassium hydroxide, in a high-boiling solvent.[5] This causes the proton at the C1 position to be abstracted, leading to an equilibrium between the cis and trans forms, which favors the trans isomer.

Epimerization Workflow

Caption: General workflow for the epimerization of 4-substituted cyclohexanecarboxylic acids.

References

- 1. researchgate.net [researchgate.net]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 4. 4-CARBOMETHOXY-CYCLOHEXANE-1-CARBOXYLIC ACID | 32529-79-6 [chemicalbook.com]

- 5. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

Spectral Data Analysis of 4-Methoxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxycyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both cis and trans isomers. While specific experimental data for the individual isomers is not extensively available in public literature, this guide compiles typical spectral characteristics based on the functional groups present and data from closely related analogs.

Introduction

This compound is a disubstituted cyclohexane derivative existing as cis and trans diastereomers. The spatial arrangement of the methoxy and carboxylic acid groups significantly influences the physicochemical properties and spectral characteristics of each isomer. Understanding these spectral differences is crucial for unambiguous identification and characterization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound, including the stereochemical relationship between the substituents.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms and the magnetic anisotropy of nearby functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

| Proton Assignment | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | 10.0 - 13.0 | br s | Chemical shift is concentration and solvent dependent. |

| H1 (CH-COOH) | ~2.5 (axial) | ~2.2 (equatorial) | tt | The chemical shift and multiplicity depend on the axial/equatorial position. |

| H4 (CH-OCH₃) | ~3.2 (equatorial) | ~3.7 (axial) | tt | The chemical shift and multiplicity depend on the axial/equatorial position. |

| -OCH₃ | ~3.3 | ~3.3 | s | Singlet peak for the methoxy protons. |

| Cyclohexane -CH₂- | 1.2 - 2.2 | 1.2 - 2.2 | m | Complex multiplet for the diastereotopic methylene protons. |

Note: Predicted values are based on typical chemical shifts for similar functional groups and cyclohexane ring systems. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Carbon Assignment | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Notes |

| -COOH | ~175 - 180 | ~175 - 180 | Carbonyl carbon. |

| C1 (CH-COOH) | ~40 | ~43 | |

| C4 (CH-OCH₃) | ~75 | ~79 | |

| -OCH₃ | ~56 | ~56 | Methoxy carbon. |

| C2, C6 | ~30 | ~32 | |

| C3, C5 | ~28 | ~30 |

Note: Predicted values are based on typical chemical shift ranges for substituted cyclohexanes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| C-H (alkane) | C-H stretch | 2950 - 2850 | Strong |

| Carbonyl | C=O stretch | 1710 - 1680 | Strong |

| Ether | C-O stretch | 1150 - 1085 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H bend | 1440 - 1395 | Medium |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretch is also a very strong and sharp absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 158.19 g/mol ), electron ionization (EI) would likely lead to the following fragmentation patterns.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Description |

| 158 | [M]⁺ | Molecular ion |

| 141 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 127 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 113 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation from further fragmentation |

| 55 | [C₄H₇]⁺ | Common fragment in cyclic systems |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation (for GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 200-250 °C.

-

GC Column (if used): A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program (if used): Start at a low temperature (e.g., 50 °C), and ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship of the spectroscopic techniques.

Caption: General workflow for the spectral analysis of an organic compound.

Caption: Relationship between the molecular structure and the information obtained from different spectroscopic techniques.

An In-depth Technical Guide to the Stereoisomers of 4-Methoxycyclohexanecarboxylic Acid for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, separation, characterization, and potential applications of the cis- and trans- stereoisomers of 4-methoxycyclohexanecarboxylic acid, a key building block in medicinal chemistry.

Introduction

This compound, a substituted cyclohexane derivative, exists as two stereoisomers: cis-4-methoxycyclohexanecarboxylic acid and trans-4-methoxycyclohexanecarboxylic acid. The spatial arrangement of the methoxy and carboxylic acid groups on the cyclohexane ring imparts distinct physical, chemical, and biological properties to each isomer. This technical guide provides a comprehensive analysis of these stereoisomers, focusing on their synthesis, separation, and characterization, with a particular emphasis on their emerging role in drug discovery and development, notably as a key reagent in the synthesis of selective muscarinic M1 agonists.[1][2]

Physicochemical Properties and Stereochemistry

The cis and trans isomers of this compound exhibit different physical properties due to their distinct three-dimensional structures. In the more stable chair conformation, the bulky carboxylic acid and methoxy groups can occupy either axial or equatorial positions. For the trans isomer, a conformation with both substituents in the equatorial position is sterically favored, leading to greater stability. In contrast, the cis isomer must have one substituent in an axial and the other in an equatorial position, resulting in greater steric strain. These conformational differences influence properties such as melting point, boiling point, and acidity.

While specific experimental data for the individual isomers is not extensively available in publicly accessible literature, the properties of the mixture and related compounds provide valuable insights.

Table 1: Physicochemical Data of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Predicted pKa |

| cis-4-Methoxycyclohexanecarboxylic acid | 73873-59-3 | C₈H₁₄O₃ | 158.19 | Not Reported | Not Reported | Not Reported |

| trans-4-Methoxycyclohexanecarboxylic acid | Not available | C₈H₁₄O₃ | 158.19 | Not Reported | Not Reported | Not Reported |

| Mixture of cis and trans | 95233-12-8 | C₈H₁₄O₃ | 158.19 | Not Reported | 150-165 @ 25 Torr | 4.68 ± 0.10 |

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of the individual cis and trans isomers of this compound is crucial for their specific applications in drug development. While detailed protocols directly for these specific isomers are not readily found in the literature, general methods for the synthesis and separation of substituted cyclohexanecarboxylic acids can be adapted.

Experimental Protocol: General Synthetic Approach

A common route to 4-substituted cyclohexanecarboxylic acids involves the catalytic hydrogenation of the corresponding substituted benzoic acid. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions.

Synthesis of a Mixture of cis- and trans-4-Methoxycyclohexanecarboxylic Acid:

-

Starting Material: 4-Methoxybenzoic acid.

-

Hydrogenation:

-

Dissolve 4-methoxybenzoic acid in a suitable solvent (e.g., acetic acid or an alcohol).

-

Add a hydrogenation catalyst, such as rhodium on alumina or ruthenium on carbon.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture (e.g., 50-80 °C) and stir vigorously until the reaction is complete (monitored by TLC or GC).

-

-

Work-up:

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting crude product will be a mixture of cis- and trans-4-methoxycyclohexanecarboxylic acid.

-

Experimental Protocol: Separation of cis and trans Isomers

The separation of the cis and trans isomers can be achieved through several methods, with column chromatography and fractional crystallization being the most common.

Chromatographic Separation:

-

Stationary Phase: Silica gel is a common choice for the separation of these types of isomers.

-

Mobile Phase: A solvent system of hexane and ethyl acetate, with a small amount of acetic acid to suppress ionization of the carboxylic acid group, is a good starting point. The polarity of the mobile phase can be adjusted to optimize separation.

-

Procedure:

-

Dissolve the crude mixture in a minimal amount of the mobile phase.

-

Load the solution onto a silica gel column.

-

Elute the column with the chosen mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the separated isomers.

-

Combine the fractions containing each pure isomer and remove the solvent.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the cyclohexane ring protons will differ significantly due to their different spatial orientations (axial vs. equatorial).

Expected ¹H NMR and ¹³C NMR Spectral Features:

-

cis Isomer: In the most stable chair conformation, one of the protons at C1 or C4 will be axial and the other equatorial relative to the substituents. This will lead to more complex and overlapping signals in the ¹H NMR spectrum.

-

trans Isomer: With both substituents in the equatorial position, the axial and equatorial protons on the cyclohexane ring will have more distinct chemical shifts, often resulting in a more resolved ¹H NMR spectrum.

Role in Drug Development: Muscarinic M1 Receptor Agonists

This compound is a valuable building block in the synthesis of selective muscarinic M1 receptor agonists.[1][2] These agonists are of significant interest for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia, as the M1 receptor is involved in cognitive processes.

The carboxylic acid functionality of this compound allows for its coupling with various amine-containing scaffolds to generate a library of potential drug candidates. The stereochemistry of the cyclohexane ring can play a crucial role in the binding affinity and selectivity of the final compound for the M1 receptor.

Conclusion

The stereoisomers of this compound represent important and versatile building blocks for medicinal chemistry and drug development. Understanding their distinct properties and having reliable methods for their stereoselective synthesis and separation are critical for advancing research in areas such as the development of novel treatments for neurological disorders. Further detailed characterization of the individual cis and trans isomers will undoubtedly facilitate their broader application in the design and synthesis of new therapeutic agents.

References

The Latent Therapeutic Potential of 4-Methoxycyclohexanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methoxycyclohexanecarboxylic acid scaffold represents a largely unexplored chemical space with significant potential for the development of novel therapeutic agents. While extensive research on its direct derivatives is limited, analysis of structurally related compounds suggests promising avenues for investigation in areas such as metabolic disorders and cardiovascular diseases. This technical guide consolidates the available, albeit sparse, data on the biological activities of this compound derivatives and their analogues. It aims to provide a foundational resource for researchers by presenting quantitative biological data, detailing relevant experimental protocols, and visualizing potential mechanisms of action and research workflows. The information herein is intended to stimulate further exploration into this promising class of compounds.

Introduction

The cyclohexane ring is a prevalent motif in medicinal chemistry, offering a three-dimensional scaffold that can be readily functionalized to interact with biological targets. The incorporation of a 4-methoxy group and a carboxylic acid moiety introduces specific physicochemical properties that can influence pharmacokinetic and pharmacodynamic profiles. The carboxylic acid group can act as a key interaction point with protein targets, while the methoxy group can modulate lipophilicity and metabolic stability. Despite these favorable characteristics, the biological activities of derivatives of this compound remain significantly under-investigated in publicly accessible literature. This guide seeks to bridge this knowledge gap by summarizing existing data on analogous structures and proposing future research directions.

Biological Activities of Analogous Cyclohexanecarboxylic Acid Derivatives

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

Derivatives of cyclohexanecarboxylic acid have been investigated as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis. Inhibition of DGAT1 is a promising strategy for the treatment of obesity and type 2 diabetes. A study on 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analogues revealed potent DGAT1 inhibitory activity.[1]

Table 1: DGAT1 Inhibitory Activity of 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic Acid Analogs [1]

| Compound ID | R Group | DGAT1 IC50 (nM) |

| 9a | H | 35.2 |

| 9b | 2-F | 28.5 |

| 9c | 3-F | 21.3 |

| 9d | 4-F | 18.9 |

| 9e | 4-Cl | 14.8 |

| 9f | 4-Br | 16.2 |

| 9g | 4-CH3 | 25.1 |

| 9h | 4-OCH3 | 30.7 |

Data extracted from a study on isoxazole and thiazole analogs as DGAT1 inhibitors. These compounds lack the 4-methoxy substituent on the cyclohexane ring but demonstrate the potential of the cyclohexanecarboxylic acid scaffold.

RXFP1 Modulation

A patent application has disclosed derivatives of 4-(...)-1-methylcyclohexane-1-carboxylic acid as modulators of the Relaxin Family Peptide Receptor 1 (RXFP1).[2] RXFP1 is a G-protein coupled receptor that plays a role in mediating the physiological effects of the hormone relaxin, including vasodilation and anti-fibrotic effects. Modulators of this receptor are being explored for the treatment of heart failure.

Table 2: Exemplary RXFP1 Modulatory Activity [2]

| Compound Example | Biological Target | Activity Metric | Potency |

| Example 1 | RXFP1 | EC50 | < 1 µM |

| Example 2 | RXFP1 | EC50 | < 1 µM |

| Example 3 | RXFP1 | EC50 | < 1 µM |

Data is qualitative as presented in the patent. The disclosed compounds feature a substituted 1-methylcyclohexane-1-carboxylic acid core.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound derivatives are not available. However, based on the activities of analogous compounds, the following standard assays would be appropriate for their characterization.

DGAT1 Inhibition Assay Protocol

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against DGAT1.

Materials:

-

Human DGAT1 enzyme (recombinant)

-

[¹⁴C]-Palmitoyl-CoA

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA)

-

Test compounds dissolved in DMSO

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the assay buffer, recombinant human DGAT1 enzyme, and the test compound solution.

-

Initiate the reaction by adding a mixture of [¹⁴C]-Palmitoyl-CoA and DAG.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., isopropanol:heptane:water).

-

Add heptane to extract the radiolabeled triglycerides.

-

Transfer the heptane layer to a scintillation vial or a microplate compatible with a scintillation counter.

-

Allow the heptane to evaporate.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage inhibition and determine the IC50 values by fitting the data to a dose-response curve.

RXFP1 Activation Assay Protocol (cAMP Measurement)

This protocol outlines a method to assess the agonist activity of test compounds on the RXFP1 receptor by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

-

HEK293 cells stably expressing human RXFP1

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

-

Test compounds dissolved in DMSO

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Seed the RXFP1-expressing HEK293 cells in a 96-well plate and culture overnight.

-

Remove the culture medium and wash the cells with assay buffer.

-

Add serial dilutions of the test compounds to the cells and incubate at room temperature for a specified time (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, ELISA plate reader).

-

Calculate the fold increase in cAMP levels relative to the vehicle control and determine the EC50 values by fitting the data to a dose-response curve.

Visualizations

Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound derivative acting as a GPCR agonist, such as an RXFP1 modulator.

Experimental Workflow

The diagram below outlines a general workflow for the discovery and initial characterization of bioactive this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely untapped, promise for the development of novel therapeutics. The limited available data on analogous structures suggests that derivatives of this core may exhibit valuable biological activities, particularly in the realms of metabolic and cardiovascular diseases. The synthesis and screening of a diverse library of this compound amides, esters, and other derivatives against a panel of relevant biological targets is a critical next step. Elucidation of structure-activity relationships will be paramount in guiding the optimization of lead compounds. This technical guide serves as a call to action for the medicinal chemistry community to further investigate the therapeutic potential of this intriguing class of molecules.

References

- 1. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart failure - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility Profile of 4-Methoxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility data for 4-Methoxycyclohexanecarboxylic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document also presents solubility information for structurally related analogs, namely Cyclohexanecarboxylic acid and 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, to offer a comparative physicochemical context. Furthermore, a detailed, generalized experimental protocol for determining the solubility of carboxylic acids is provided to guide researchers in establishing the solubility profile of this compound in various solvents. This guide aims to be a valuable resource for professionals in drug development and chemical research by consolidating the known information and providing practical methodologies for further investigation.

Introduction

This compound is a substituted cycloalkane carboxylic acid with potential applications in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its solubility profile is paramount for its effective use in drug formulation, reaction chemistry, and purification processes. Solubility dictates the bioavailability of active pharmaceutical ingredients (APIs) and influences critical process parameters such as reaction kinetics, crystallization, and chromatography. This document serves to collate the existing data on the solubility of this compound and to provide standardized methods for its experimental determination.

Physicochemical Properties of this compound

While specific solubility data is scarce, some fundamental physicochemical properties of this compound have been reported.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 158.19 g/mol | --INVALID-LINK-- |

| Melting Point | 55.5-58.5 °C | --INVALID-LINK-- |

| Boiling Point | 150-165 °C (at 25 Torr) | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Refractive Index | n20/D 1.4687 (lit.) | --INVALID-LINK-- |

Solubility Profile of this compound and Analogs

Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid, the parent compound lacking the methoxy group, exhibits limited solubility in water.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 15 | 0.201 g / 100 g | --INVALID-LINK-- |

| Water | 25 | 4.6 mg/mL | --INVALID-LINK-- |

| Acetone | 40 | 18 wt. % | --INVALID-LINK-- |

| Organic Solvents | - | Soluble (qualitative) | --INVALID-LINK-- |

4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

This related compound, which features a methyl ester group, is reported to be slightly soluble in water.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 11 g/L | --INVALID-LINK-- |

The presence of the polar methoxy group in this compound is expected to influence its solubility profile compared to the unsubstituted Cyclohexanecarboxylic acid, potentially increasing its polarity and affecting its solubility in polar solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a carboxylic acid like this compound. This method is based on the isothermal equilibrium shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute a known aliquot of the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the respective solvent at the specified temperature. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Experimental Solubility Determination.

Signaling Pathways and Logical Relationships

A comprehensive search of scientific literature and databases did not yield any specific information regarding the involvement of this compound in defined signaling pathways or established experimental workflows within a biological context. Therefore, the creation of diagrams illustrating such relationships is not possible at this time. Research in this area is encouraged to elucidate the potential biological activities and mechanisms of action of this compound.

Conclusion

This technical guide has summarized the currently available, though limited, information on the solubility of this compound. To address the data gap, a detailed experimental protocol for determining its solubility profile has been provided. The solubility data of related compounds, Cyclohexanecarboxylic acid and 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, have been included to offer a preliminary assessment of its likely physicochemical behavior. Further experimental investigation is necessary to fully characterize the solubility of this compound, which will be critical for its successful application in research and development.

An In-depth Technical Guide on the Thermal Stability of 4-Methoxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 4-Methoxycyclohexanecarboxylic acid. Due to a lack of specific decomposition data in publicly available literature, this document outlines detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to determine its thermal properties. Furthermore, it discusses the potential factors influencing the thermal stability of this compound and presents the known thermal data for the parent compound, cyclohexanecarboxylic acid, for comparative purposes.

Introduction

This compound is a substituted cycloaliphatic carboxylic acid of interest in medicinal chemistry and materials science. Its structural features, including the cyclohexane ring and the methoxy and carboxylic acid functional groups, dictate its physical and chemical properties. Thermal stability is a critical parameter for drug development professionals and scientists, as it influences storage conditions, shelf-life, and the feasibility of manufacturing processes that involve heating, such as melt extrusion or drying. This guide addresses the thermal stability of this compound, providing a framework for its empirical determination.

Physicochemical Properties and Available Thermal Data

Currently, there is a notable absence of publicly available data regarding the specific decomposition temperature of this compound. Safety Data Sheets indicate that the compound is stable under recommended storage conditions, but do not provide a decomposition temperature.[1][2] It is noted that under fire conditions, it may decompose and emit toxic fumes.[1] The known melting point is between 55.5 and 58.5 °C.[1]

For the purpose of comparison, the thermal properties of the parent compound, cyclohexanecarboxylic acid, are provided below.

Table 1: Summary of Thermal Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) | Data Source |

| This compound | 55.5 - 58.5 | Not available | Data not available | [1] |

| Cyclohexanecarboxylic acid | 29 - 31 | 232 - 233 | Data not available | [3] |

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[4] The following are detailed, standardized protocols for these analyses.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This method is ideal for determining the onset of decomposition.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[8]

-

-

Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) versus temperature.

-

The onset of decomposition is determined as the temperature at which a significant mass loss begins. This can be calculated using the first derivative of the mass loss curve.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point, heat of fusion, and to observe any exothermic or endothermic events associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-7 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. A heat/cool/heat cycle can be employed to erase the sample's thermal history.[1]

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point is determined as the onset temperature of the melting endotherm.

-

The heat of fusion (ΔHfus) is calculated from the area of the melting peak.

-

Decomposition may be indicated by a broad, irreversible exothermic or endothermic event at higher temperatures.

-

Visualizations

The following diagram illustrates a typical workflow for assessing the thermal stability of a compound like this compound.

Caption: Workflow for thermal analysis.

The thermal stability of this compound is not intrinsic but can be influenced by several factors. The diagram below illustrates these relationships.

Caption: Factors affecting thermal stability.

Discussion

The thermal decomposition of carboxylic acids can proceed through various pathways, including decarboxylation. For this compound, the presence of the methoxy group may influence the decomposition mechanism compared to the unsubstituted cyclohexanecarboxylic acid. The cis and trans isomers of this compound may also exhibit different thermal stabilities due to differences in steric hindrance and crystal packing.

It is crucial for researchers to consider the presence of impurities, such as residual solvents or starting materials, as these can significantly lower the decomposition temperature. The experimental atmosphere is another critical factor; analysis in an inert atmosphere like nitrogen will prevent oxidative decomposition, which would occur in the presence of air.

Conclusion

While there is a lack of specific data on the thermal decomposition of this compound, this guide provides the necessary framework for its determination. The detailed TGA and DSC protocols offer a standardized approach to obtaining reliable and reproducible thermal stability data. Understanding the intrinsic and extrinsic factors that influence thermal stability is essential for the accurate interpretation of these results. The generation of empirical data using the methodologies outlined herein will be invaluable for the safe and effective use of this compound in research and development.

References

- 1. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 2. libjournals.unca.edu [libjournals.unca.edu]

- 3. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iitk.ac.in [iitk.ac.in]

- 8. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Role of 4-Methoxycyclohexanecarboxylic Acid in the Synthesis of Novel M1 Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine receptor (mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia. Selective activation of the M1 receptor is a promising strategy to enhance cognitive function while avoiding the adverse effects associated with non-selective muscarinic agonists. A critical challenge in M1 agonist development is achieving high selectivity over other muscarinic receptor subtypes (M2-M5). The chemical scaffold of potential drug candidates plays a pivotal role in determining both potency and selectivity. 4-Methoxycyclohexanecarboxylic acid has emerged as a valuable building block in the synthesis of selective M1 agonists.[1] Its rigid, alicyclic structure and the presence of a methoxy group can be strategically utilized to confer desirable pharmacological properties to the final compounds.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel series of M1 muscarinic agonists. The following sections will detail the synthesis of a specific M1 agonist, "Compound X," derived from this compound, its biological activity, and the underlying M1 receptor signaling pathway.

Synthesis of M1 Agonist "Compound X"

The synthesis of M1 agonists incorporating the 4-methoxycyclohexyl moiety typically involves the coupling of this compound with a suitable amine-containing fragment. This amide bond formation is a crucial step in assembling the final pharmacophore.

Experimental Protocol: Synthesis of N-(4-(1H-imidazol-1-yl)phenyl)-4-methoxycyclohexanecarboxamide (Compound X)

This protocol describes a representative synthesis of an M1 agonist, herein referred to as "Compound X," using this compound.

Materials:

-

This compound

-

4-(1H-imidazol-1-yl)aniline

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add BOP reagent (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Amide Coupling: To the activated carboxylic acid solution, add 4-(1H-imidazol-1-yl)aniline (1.1 eq). Continue stirring the reaction mixture at room temperature for 12 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with DCM (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-(1H-imidazol-1-yl)phenyl)-4-methoxycyclohexanecarboxamide (Compound X).

-

Characterization: Confirm the structure and purity of Compound X using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis workflow for Compound X.

Biological Activity and Data Presentation

The synthesized M1 agonist, Compound X, was evaluated for its ability to activate the M1 muscarinic receptor and for its selectivity against other muscarinic receptor subtypes. The following tables summarize the quantitative data obtained from in vitro pharmacological assays.

Table 1: In Vitro M1 Receptor Agonist Activity of Compound X

| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Efficacy (%) |

| Compound X | Calcium Mobilization | CHO-hM1 | 150 | 85 |

| Acetylcholine | Calcium Mobilization | CHO-hM1 | 50 | 100 |

Table 2: Muscarinic Receptor Subtype Selectivity of Compound X

| Compound | M1 EC₅₀ (nM) | M2 EC₅₀ (nM) | M3 EC₅₀ (nM) | M4 EC₅₀ (nM) | M5 EC₅₀ (nM) |

| Compound X | 150 | >10,000 | >10,000 | 2500 | >10,000 |

EC₅₀ values were determined using a functional calcium mobilization assay in CHO cells stably expressing the respective human muscarinic receptor subtype.

The data clearly indicates that Compound X is a potent M1 agonist with an EC₅₀ of 150 nM and demonstrates significant selectivity for the M1 receptor over other muscarinic subtypes.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist like Compound X initiates a well-defined intracellular signaling cascade. The M1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which can be measured in functional assays. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

M1 receptor signaling pathway.

Conclusion

This compound serves as a key synthetic intermediate for the development of novel and selective M1 muscarinic agonists. The incorporation of the 4-methoxycyclohexyl moiety, as demonstrated in the synthesis of Compound X, can lead to compounds with high potency and selectivity for the M1 receptor. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of muscarinic receptor drug discovery and highlight the potential of this chemical scaffold in the design of next-generation cognitive enhancers. Further exploration of derivatives based on this scaffold is warranted to optimize pharmacokinetic and pharmacodynamic properties for potential clinical development.

References

Application Notes and Protocols for 4-Methoxycyclohexanecarboxylic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methoxycyclohexanecarboxylic acid as a key building block in the synthesis of selective muscarinic M1 receptor agonists. These compounds are of significant interest for the development of therapeutics targeting cognitive disorders such as Alzheimer's disease and schizophrenia.

Introduction

This compound is a valuable starting material for the synthesis of novel drug candidates.[1] Its cyclohexane scaffold provides a three-dimensional framework that can be exploited to achieve high receptor affinity and selectivity. The methoxy and carboxylic acid functional groups offer versatile handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the synthetic utility of this compound in the preparation of muscarinic M1 receptor agonists and provides a detailed protocol for their biological evaluation.

Data Presentation

The following table summarizes the expected biological activity of a representative amide derivative synthesized from this compound, based on data for structurally related compounds. The data is presented to guide the interpretation of results from the experimental protocols provided below.

| Compound ID | Target Receptor | Assay Type | pEC50 | Emax (%) |

| Representative Amide | Muscarinic M1 | Phospho-ERK1/2 | ≥ 6.0 | > 80 |

pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. Emax (%): The maximum response achievable by an agonist, expressed as a percentage of the response to a reference full agonist.

Experimental Protocols

Protocol 1: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of a representative N-arylmethyl amide of this compound, a common motif in muscarinic M1 receptor agonists.

Materials:

-

This compound

-

(1,3-thiazol-2-yl)methanamine (or other desired amine)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (e.g., (1,3-thiazol-2-yl)methanamine, 1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Muscarinic M1 Receptor Activation Assay (Calcium Mobilization)

This protocol describes a cell-based functional assay to evaluate the agonist activity of synthesized compounds at the human muscarinic M1 receptor. The assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

HEK293 cells stably expressing the human muscarinic M1 receptor (or other suitable host cells).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluo-4 AM calcium indicator dye.

-

Probenecid (optional, to prevent dye leakage).

-

Test compounds and a reference M1 agonist (e.g., carbachol).

-

96-well, black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic read capabilities.

Procedure:

-

Cell Plating: Seed the M1 receptor-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

-

Remove the cell culture medium from the plates and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer at a concentration 5-fold higher than the final desired concentration.

-

Assay Measurement:

-

Set the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) in a kinetic read mode (e.g., every 1-2 seconds for 2-3 minutes).

-

Initiate the reading and, after establishing a stable baseline, add the compound solutions to the wells.

-

Continue reading to capture the peak fluorescence response.

-

-

Data Analysis:

-

Determine the change in fluorescence for each well.

-

Plot the fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values for each compound.

-

Visualizations

M1 Muscarinic Receptor Signaling Pathway

Caption: M1 muscarinic receptor signaling pathway leading to cellular responses.

Experimental Workflow: Synthesis and Screening

Caption: Workflow for the synthesis and screening of M1 muscarinic receptor agonists.

References

Application Notes and Protocols: Derivatization of 4-Methoxycyclohexanecarboxylic Acid for the Development of Selective Muscarinic M1 Receptor Agonists in Bioassays

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methoxycyclohexanecarboxylic acid is a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for various therapeutic applications, notably as selective muscarinic M1 receptor agonists.[1] M1 receptors are implicated in cognitive processes, and their activation is a promising strategy for treating neurological disorders such as Alzheimer's disease and schizophrenia.[2][3] The derivatization of the carboxylic acid moiety of this compound allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. This document provides a detailed protocol for the synthesis of a focused library of amide derivatives and their evaluation in a relevant bioassay.

Experimental Workflow

The overall workflow for the derivatization of this compound and subsequent bioassay is depicted below.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Methoxycyclohexanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanecarboxylic acid and its derivatives are valuable intermediates in the fields of medicinal chemistry and materials science.[1][2] Their cyclohexane scaffold is a key structural motif in the development of novel therapeutic agents and functional materials.[3][4] Specifically, these compounds serve as crucial building blocks for synthesizing active pharmaceutical ingredients (APIs), where the methoxy group and the carboxylic acid functionality allow for diverse chemical modifications.[3][5] The control of stereochemistry, particularly the cis/trans relationship between the substituents on the cyclohexane ring, is often critical for the biological activity and material properties of the final products.[4][6]

This document provides detailed protocols for a representative two-step, large-scale synthesis of this compound, followed by its conversion to a methyl ester derivative. The protocols are designed to be scalable and adaptable for industrial applications.[7]

Overall Synthetic Strategy

The synthetic approach involves two primary stages:

-

Hydrogenation: Catalytic hydrogenation of the aromatic ring of 4-methoxybenzoic acid to yield this compound. This step is critical for establishing the cyclohexane core.

-

Esterification: Conversion of the resulting carboxylic acid to its methyl ester, a common derivative for further functionalization.

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols

Step 1: Scale-up Synthesis of this compound

This protocol details the catalytic hydrogenation of 4-methoxybenzoic acid. The choice of catalyst and conditions can influence the ratio of cis to trans isomers. Ruthenium and Rhodium catalysts are commonly used for the hydrogenation of substituted benzoic acids.

Equipment:

-

10 L high-pressure stainless-steel autoclave (hydrogenation reactor) equipped with a mechanical stirrer, temperature probe, pressure gauge, and gas inlet/outlet.

-

Inert atmosphere system (Nitrogen or Argon).

-

Filtration apparatus.

Reagents:

-

4-Methoxybenzoic Acid: 1.52 kg (10.0 mol)

-

5% Ruthenium on Carbon (Ru/C), 50% water wet: 150 g

-

Methanol (solvent): 5 L

Procedure:

-

Reactor Charging: Charge the 10 L autoclave with 4-methoxybenzoic acid (1.52 kg) and methanol (5 L).

-

Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.

-

Catalyst Addition: Under a positive nitrogen pressure, carefully add the 5% Ru/C catalyst slurry. The wet catalyst is used to minimize the risk of ignition.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 100 psi.

-

Reaction: Begin stirring and heat the reactor to 80-100°C. The reaction is exothermic; monitor the temperature and pressure closely. Maintain the hydrogen pressure at 100-120 psi.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. A sample may be carefully withdrawn (after depressurizing and purging with nitrogen) to be analyzed by HPLC to confirm the disappearance of the starting material.

-

Cooldown and Filtration: Once the reaction is complete (typically 8-12 hours), cool the reactor to room temperature. Depressurize and purge thoroughly with nitrogen.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with additional methanol (2 x 500 mL).

-

Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers. The product typically solidifies upon cooling.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the desired isomer or a specific isomeric ratio.

Step 2: Esterification to Methyl 4-Methoxycyclohexanecarboxylate

This protocol uses a classic Fischer esterification method, which is suitable for large-scale operations.

Equipment:

-